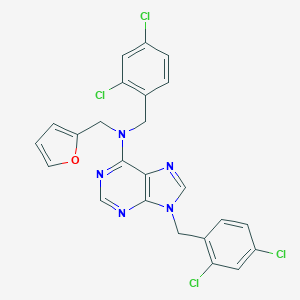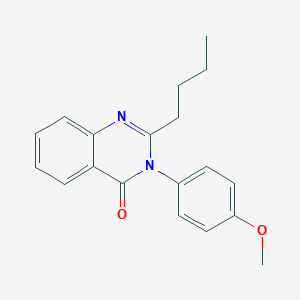![molecular formula C22H22N2O5S B295517 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B295517.png)
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that exhibits various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo. Furthermore, the potential use of this compound in combination with other anti-cancer drugs should be explored to enhance its therapeutic efficacy. Finally, the development of novel analogs of this compound with improved solubility and selectivity towards cancer cells is also an area of future research.
Synthesemethoden
The synthesis of 5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2,6-dimethylphenol, ethylene glycol, and 3-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then reacted with thiourea to form the final compound. This synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
Molekularformel |
C22H22N2O5S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
5-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N2O5S/c1-13-5-4-6-14(2)19(13)29-10-9-28-17-8-7-15(12-18(17)27-3)11-16-20(25)23-22(30)24-21(16)26/h4-8,11-12H,9-10H2,1-3H3,(H2,23,24,25,26,30) |
InChI-Schlüssel |
DXVCRRCEYWHGMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![7-benzyl-1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295439.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
